molecular formula C13H15FO2 B13673640 tert-Butyl 2-(2-fluorophenyl)acrylate

tert-Butyl 2-(2-fluorophenyl)acrylate

Cat. No.: B13673640
M. Wt: 222.25 g/mol
InChI Key: JFFJKNJDODRYRH-UHFFFAOYSA-N
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Description

Research Applications and Value tert-Butyl 2-(2-fluorophenyl)acrylate is a fluorinated acrylic acid derivative that serves as a versatile protected monomer and synthetic building block in advanced materials science and medicinal chemistry. Its primary research value lies in its role as a precursor for synthesizing poly(acrylic acid) (pAA)-based polymers and block copolymers . The tert -butyl ester acts as a protective group for the carboxylic acid functionality, allowing for high-control radical polymerization reactions that would otherwise be hindered by the acidic proton of acrylic acid. The resulting protected polymers can subsequently be deprotected under acidic conditions to yield pure polyelectrolytes . The incorporation of the ortho-fluorophenyl moiety introduces steric and electronic effects that can influence both polymerization kinetics and the final properties of the synthesized materials, such as their conformational behavior and self-assembly characteristics . Mechanism of Action in Synthesis In polymer synthesis, this monomer is copolymerized using techniques such as reversible addition–fragmentation chain-transfer (RAFT) polymerization. The subsequent deprotection of the tert -butyl group is a critical step. While traditional methods like trifluoroacetic acid (TFA) in dichloromethane may leave residual esters, a highly effective method for quantitative deprotection involves using a slight excess of HCl in hexafluoroisopropanol (HFIP) at room temperature, completing the reaction within 4 hours to yield ester-free poly(acrylic acid) . The fluorine atom on the phenyl ring can participate in specific synthetic transformations, making it a valuable intermediate for constructing more complex fluorinated organic molecules, which are of significant interest in pharmaceutical and agrochemical research for tuning metabolic stability and lipophilicity. Physical and Handling Information The compound has a molecular formula of C 13 H 15 FO 2 and a molecular weight of 222.26 g/mol . To maintain stability, it requires cold-chain transportation and storage at 2-8°C . Notice : This product is intended for research purposes only and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 2-(2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3

InChI Key

JFFJKNJDODRYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the esterification of 2-(2-fluorophenyl)acrylic acid (or its derivatives) with tert-butanol or tert-butyl protecting groups introduced via acrylate precursors. Two main approaches are used:

Esterification via Acid and Alcohol Coupling

This classical method involves the reaction of 2-(2-fluorophenyl)acrylic acid with tert-butanol, often catalyzed by an acid or using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to promote ester formation.

Step Reagents & Conditions Notes
1 2-(2-fluorophenyl)acrylic acid + tert-butanol Acid catalyst (e.g., sulfuric acid) or DCC/DMAP coupling
2 Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM) Anhydrous conditions preferred to avoid hydrolysis
3 Reaction temperature: Room temperature to reflux Reaction time varies from several hours to overnight
4 Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) Ensures high purity (>98%)

This method is widely used for preparing tert-butyl acrylate derivatives and can be adapted for fluorophenyl-substituted acrylic acids. The use of coupling agents like DCC/DMAP improves yields and reduces side reactions compared to direct acid-catalyzed esterification.

Palladium-Catalyzed Heck Coupling

An alternative synthetic route involves the palladium-catalyzed Heck coupling between tert-butyl acrylate and 2-fluorophenyl halides or boronic acids to form the desired acrylate with the fluorophenyl substituent.

Step Reagents & Conditions Notes
1 tert-butyl acrylate + 2-fluorophenylboronic acid or 2-fluorophenyl bromide Pd(PPh3)4 catalyst (2–5 mol%)
2 Base: Sodium carbonate (Na2CO3) or similar Facilitates coupling
3 Solvent: DMF or dioxane Anhydrous, inert atmosphere
4 Temperature: 80–110 °C Reaction time: Several hours
5 Purification: Column chromatography High selectivity and yields

This method allows for the introduction of the fluorophenyl group in a regioselective manner and is suitable for complex derivatives. It is especially useful when the fluorophenyl acrylic acid is not readily available or when direct esterification is challenging.

Polymerization and Deprotection Routes (Contextual Relevance)

While the target compound is a small molecule ester, related preparation methods for tert-butyl acrylate derivatives often involve polymerization followed by selective deprotection of the tert-butyl group to yield acrylic acid polymers. These methods provide insight into the stability and handling of tert-butyl acrylates.

Although this is more relevant to polymer chemistry, it underscores the importance of reaction conditions for tert-butyl ester stability and cleavage, which can be extrapolated to small molecule synthesis optimization.

Analytical and Purification Techniques

Purity Optimization

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients is standard for isolating tert-butyl acrylate derivatives with high purity.
  • Recrystallization: Ethanol or other suitable solvents are used to improve crystal quality and purity.
  • Gas Chromatography (GC): Employed for purity assessment, targeting >98% purity thresholds.

Structural Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-Catalyzed Esterification 2-(2-fluorophenyl)acrylic acid + tert-butanol + acid catalyst Reflux, dry solvent Simple, direct May require long reaction times, side reactions possible
DCC/DMAP Coupling 2-(2-fluorophenyl)acrylic acid + tert-butanol + DCC + DMAP Room temp, dry solvent High yield, mild conditions Requires careful handling of DCC byproducts
Pd-Catalyzed Heck Coupling tert-butyl acrylate + 2-fluorophenylboronic acid + Pd catalyst + base 80–110 °C, inert atmosphere Regioselective, versatile Requires palladium catalyst, sensitive conditions
Polymerization + Deprotection (Contextual) tert-butyl acrylate monomers + radical initiators + acid deprotection Polymerization at 70 °C; deprotection with HCl/HFIP or TFA/DCM Insight on ester stability More complex, polymer-focused

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.

    Reduction: Formation of tert-butyl 2-(2-fluorophenyl)propanol or tert-butyl 2-(2-fluorophenyl)propane.

    Substitution: Formation of substituted fluorophenyl acrylates.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long polymer chains. The fluorophenyl group imparts unique properties, such as increased hydrophobicity and chemical resistance, to the resulting polymers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares tert-butyl 2-(2-fluorophenyl)acrylate with four structurally related acrylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₃H₁₅FO₂ 222.26 2-Fluorophenyl, tert-butyl ester Pharmaceutical intermediates
tert-Butyl acrylate (TBA) C₇H₁₂O₂ 128.17 tert-Butyl ester Polymers, hydrophobic coatings
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Tetrahydrofurfuryl group Adhesives, biodegradable polymers
tert-Butyl 2-(trifluoromethyl)acrylate C₈H₁₁F₃O₂ 196.17 Trifluoromethyl, tert-butyl ester Specialty polymers, fluorinated materials
Key Observations:

The trifluoromethyl group in tert-butyl 2-(trifluoromethyl)acrylate increases hydrophobicity and chemical resistance but may reduce solubility in polar solvents .

Reactivity in Polymerization :

  • TBA polymerizes readily due to its unsubstituted acrylate backbone, forming copolymers with acrylic acid or styrene for coatings .
  • This compound exhibits slower polymerization kinetics due to steric hindrance from the fluorophenyl group, making it suitable for controlled radical polymerization .

Physicochemical Properties

Property This compound tert-Butyl acrylate (TBA) Tetrahydrofurfuryl acrylate
Boiling Point (°C) 245–250 (estimated) 140–142 210–215
Solubility in Water Insoluble Insoluble Partially miscible
LogP (Octanol-Water) ~3.5 (predicted) 2.1 1.8
Notes:
  • The fluorophenyl group increases lipophilicity (higher LogP) compared to TBA, enhancing membrane permeability in drug candidates .
  • Tetrahydrofurfuryl acrylate’s tetrahydrofuran-derived group improves biodegradability, a critical factor in environmentally friendly polymers .

Research Findings and Challenges

  • Synthetic Challenges : The steric bulk of the 2-fluorophenyl group complicates purification, often requiring column chromatography .
  • Toxicity Concerns : Tetrahydrofurfuryl acrylate’s metabolite, tetrahydrofurfuryl alcohol (CAS 97-99-4), raises regulatory scrutiny despite low acute toxicity .
  • Emerging Trends : Fluorinated acrylates like this compound are gaining traction in targeted drug delivery systems due to enhanced pharmacokinetics .

Q & A

Q. What are the primary synthetic routes for preparing tert-Butyl 2-(2-fluorophenyl)acrylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding acrylic acid derivative with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, phosphorylation strategies (as seen in analogs like tert-Butyl 2-(diethoxyphosphoryl)acrylate) may be adapted by substituting the phosphonate group with a 2-fluorophenyl moiety . Key factors affecting yield include:

  • Catalyst choice : Protic acids may accelerate esterification but risk side reactions (e.g., tert-butyl group cleavage).
  • Temperature : Lower temperatures (0–25°C) minimize decomposition of the fluorophenyl group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Optimization requires monitoring via TLC or HPLC to track intermediate stability.

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/planarity, as demonstrated for structurally similar compounds (e.g., monoclinic crystal system with space group P2₁ and unit cell parameters a = 13.439 Å, b = 15.636 Å, c = 18.644 Å) .
  • NMR spectroscopy : <sup>19</sup>F NMR identifies electronic effects of the 2-fluorophenyl substituent, while <sup>1</sup>H NMR distinguishes tert-butyl protons (δ ~1.2–1.4 ppm) and acrylate olefinic protons (δ ~5.8–6.5 ppm).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (expected m/z ~250–300 for M⁺).

Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in electrophilic additions?

Methodological Answer: The electron-withdrawing fluorine atom at the ortho position deactivates the phenyl ring, reducing susceptibility to electrophilic aromatic substitution. However, the acrylate double bond remains reactive toward nucleophiles (e.g., amines, thiols). To assess reactivity:

  • Perform kinetic studies using nucleophiles (e.g., piperidine) in polar solvents (e.g., acetonitrile).
  • Monitor reaction progress via UV-Vis spectroscopy (λ~250–300 nm for conjugated systems) .

Advanced Research Questions

Q. How can researchers design experiments to study the adsorption behavior of this compound on indoor surfaces?

Methodological Answer: Adopt a two-pronged approach inspired by indoor surface chemistry studies :

  • Fundamental adsorption studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on model surfaces (e.g., silica, cellulose). Vary humidity (20–80% RH) to simulate real-world conditions.
  • Microspectroscopic imaging : Employ time-of-flight secondary ion mass spectrometry (ToF-SIMS) or Raman mapping to visualize spatial distribution on heterogeneous surfaces (e.g., painted drywall).

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Methodological Answer: Conflicting reports may arise from differences in oxidant strength or solvent polarity. To address this:

  • Controlled oxidation assays : Compare stability in H₂O₂ (mild) vs. meta-chloroperbenzoic acid (strong) across solvents (e.g., water vs. DCM).
  • Analytical cross-validation : Use HPLC-MS to identify degradation products (e.g., tert-butyl cleavage yielding 2-(2-fluorophenyl)acrylic acid).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies for the tert-butyl group under oxidative stress .

Q. What strategies can elucidate interactions between this compound and biological macromolecules?

Methodological Answer:

  • Spectroscopic binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for proteins (e.g., serum albumin).
  • Molecular docking : Simulate binding poses with targets like cytochrome P450 enzymes, leveraging structural analogs (e.g., ethyl 2-cyano-3-(2-fluorophenyl)acrylate’s protein interactions) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for complex formation.

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